(1-Methoxycyclohexyl)methanamine

描述

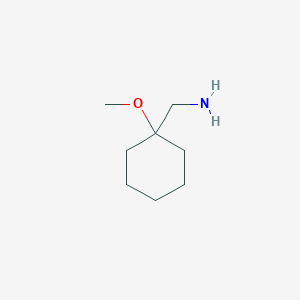

(1-Methoxycyclohexyl)methanamine is an organic compound with the molecular formula C8H17NO It is a derivative of cyclohexane, where a methoxy group is attached to the first carbon of the cyclohexane ring, and a methanamine group is attached to the same carbon

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxycyclohexyl)methanamine typically involves the following steps:

Formation of (1-Methoxycyclohexyl)methanol: This can be achieved by the reaction of cyclohexanone with methanol in the presence of an acid catalyst.

Conversion to this compound: The (1-Methoxycyclohexyl)methanol is then reacted with ammonia or an amine under reductive amination conditions to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

化学反应分析

Types of Reactions: (1-Methoxycyclohexyl)methanamine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form cyclohexylmethanamine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of (1-Methoxycyclohexyl)aldehyde or (1-Methoxycyclohexyl)ketone.

Reduction: Formation of cyclohexylmethanamine.

Substitution: Formation of various substituted cyclohexylmethanamine derivatives.

科学研究应用

(1-Methoxycyclohexyl)methanamine has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

Biological Research: It is used in the study of biochemical pathways and enzyme interactions.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (1-Methoxycyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine group play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.

相似化合物的比较

Cyclohexylmethanamine: Lacks the methoxy group, resulting in different chemical properties and reactivity.

(1-Hydroxycyclohexyl)methanamine: Contains a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding and solubility characteristics.

(1-Methoxycyclohexyl)amine: Similar structure but lacks the methanamine group, affecting its reactivity and applications.

Uniqueness: (1-Methoxycyclohexyl)methanamine is unique due to the presence of both the methoxy and methanamine groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.

生物活性

(1-Methoxycyclohexyl)methanamine, an organic compound with the chemical formula C₈H₁₉NO, is characterized by a cyclohexyl structure with a methoxy group and an amine functional group. This unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features:

- Cyclohexane Ring : Provides structural stability and hydrophobic characteristics.

- Methoxy Group (-OCH₃) : Enhances solubility and may influence receptor binding.

- Amine Group (-NH₂) : Facilitates nucleophilic reactions and interactions with biological targets.

Preliminary studies indicate that this compound exhibits potential interactions with various biological targets, primarily through:

- Nucleophilic Substitution : The amine group can act as a nucleophile, participating in chemical reactions that modify biological molecules.

- Hydrogen Bonding : The methoxy group may enhance binding affinity to specific receptors or enzymes through hydrogen bonding interactions.

Biological Activity Profiles

Research has identified several potential biological activities associated with this compound:

Case Studies and Research Findings

- Antidepressant Potential : A study highlighted the compound's possible role in modulating stress-related pathways, suggesting its use in treating anxiety and depression. Interaction studies indicated that it may bind to corticotropin-releasing factor receptors, which are critical in the stress response .

- Antiproliferative Activity : In vitro studies demonstrated that this compound could inhibit the proliferation of specific cancer cell lines. The compound's efficacy was compared against established inhibitors, showing promising results with IC₅₀ values indicating significant activity .

- Neuroprotective Effects : Investigations into the compound's impact on neurotransmitter systems revealed potential neuroprotective properties, warranting further exploration in neurological disorders .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (1-Methoxycyclohexyl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via reductive amination of 1-methoxycyclohexanone using methylamine or via alkylation of cyclohexylmethanamine derivatives with methoxy-containing reagents. Reaction optimization includes pH control (acid/base catalysis) and temperature modulation (e.g., 60–80°C for 12–24 hours) to minimize side products like N-alkylated impurities . Solvent choice (e.g., methanol or THF) also impacts reaction efficiency. Yields are typically validated via LC-MS and NMR to ensure purity >95%.

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : H and C NMR to confirm the methoxy group (δ ~3.3 ppm for H) and cyclohexyl backbone.

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 158.2).

- IR spectroscopy : Identification of amine (-NH) and methoxy (-OCH) stretches (~3350 cm and ~2830 cm, respectively) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Required PPE includes nitrile gloves, lab coats, and ANSI-approved safety goggles. Fume hoods are mandatory during synthesis due to potential amine vapors. Spills should be neutralized with dilute acetic acid and absorbed using vermiculite. Storage requires inert atmospheres (argon/nitrogen) at -20°C to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

- Methodological Answer : Retrosynthetic analysis using AI tools (e.g., Reaxys or Pistachio databases) identifies feasible precursors like 1-methoxycyclohexanol. Density Functional Theory (DFT) predicts transition states for key steps (e.g., amination), while molecular dynamics simulations assess solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in receptor binding assays (e.g., serotonin vs. NMDA receptor affinity) may arise from stereochemical variations (cis/trans isomers). Resolution methods include:

- Chiral HPLC to separate enantiomers.

- X-ray crystallography to confirm absolute configuration.

- Cross-validation using orthogonal assays (e.g., electrophysiology for receptor activity) .

Q. How does the methoxy group influence the compound’s stability under varying pH conditions?

- Methodological Answer : The methoxy group enhances stability in acidic conditions by reducing amine protonation. Degradation studies (pH 1–13, 37°C) monitored via LC-MS show hydrolysis of the methoxy group at pH >10, forming cyclohexanemethanol as a byproduct. Buffered solutions (pH 4–7) are recommended for long-term storage .

Q. What are the applications of this compound in designing CNS-targeted probes?

- Methodological Answer : Its lipophilic cyclohexyl backbone enhances blood-brain barrier penetration. Functionalization at the amine group (e.g., fluorination or radiolabeling with F) enables PET tracer development for neurological targets. In vivo efficacy is validated via microdialysis in rodent models .

Q. Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Methodological Answer : Variability arises from:

- Impurity profiles : Side reactions (e.g., over-alkylation) are influenced by reagent stoichiometry.

- Workup techniques : Differences in extraction solvents (ethyl acetate vs. DCM) or drying agents (MgSO vs. NaSO).

- Analytical thresholds : LC-MS detection limits may overlook low-abundance byproducts. Standardizing protocols (e.g., USP guidelines) reduces discrepancies .

Q. Comparative Analysis

Q. How does this compound compare to structurally similar compounds like cyclohexylamine or benzylamine derivatives?

- Methodological Answer : The methoxy group increases steric hindrance, reducing nucleophilicity compared to cyclohexylamine. This alters reactivity in SN2 reactions but enhances selectivity in Schiff base formation. Comparative docking studies show higher affinity for hydrophobic binding pockets vs. polar sites targeted by benzylamine derivatives .

Q. Experimental Design

Q. What in vitro assays are suitable for evaluating the compound’s metabolic stability?

- Methodological Answer :

- Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH regeneration system) and monitor parent compound depletion via LC-MS/MS.

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interaction.

- Metabolite identification : High-resolution MS/MS with isotopic pattern matching .

属性

IUPAC Name |

(1-methoxycyclohexyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-10-8(7-9)5-3-2-4-6-8/h2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFIMCYSQHWPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573298 | |

| Record name | 1-(1-Methoxycyclohexyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90886-41-2 | |

| Record name | 1-(1-Methoxycyclohexyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。